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Compound of Interest

Compound Name: m-PEG5-MS

Cat. No.: B1676788 Get Quote

In-Depth Technical Guide: m-PEG5-MS
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG5-MS (methoxy-

polyethylene glycol-methanesulfonate), a versatile linker used in the development of advanced

therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras

(PROTACs). This document details its chemical properties, synthesis, and a representative

application in bioconjugation.

Core Data Presentation
The physicochemical properties of m-PEG5-MS are summarized below. It is important to note

that there can be discrepancies in the reported values from different commercial suppliers,

which may arise from different conventions in naming PEG linkers. The data presented here is

based on the more detailed chemical structure information available.
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Property Value (Source A) Value (Source B)

Chemical Formula C12H26O8S C10H22O7S

Molecular Weight 330.40 g/mol 286.3 g/mol

IUPAC Name

2-[2-[2-[2-(2-

methoxyethoxy)ethoxy]ethoxy]

ethoxy]ethyl methanesulfonate

Not Available

CAS Number 130955-38-3 130955-37-2

Source A: MedChemExpress. Source B: BroadPharm.

Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of m-PEG5-MS from

its corresponding alcohol precursor and a general procedure for its conjugation to a primary

amine, a common step in the synthesis of ADCs and PROTACs.

Synthesis of m-PEG5-MS from m-PEG5-OH
This protocol describes the conversion of a hydroxyl-terminated PEG to a mesylate-activated

PEG. The mesyl group is an excellent leaving group, making the resulting m-PEG5-MS
reactive towards nucleophiles such as amines and thiols.

Materials:

m-PEG5-OH (1 equivalent)

Anhydrous Dichloromethane (CH2Cl2)

Triethylamine (Et3N, 1.3 equivalents)

Methanesulfonyl chloride (MsCl, 1.1 equivalents)

Deionized water

Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na2SO4)

Argon or Nitrogen gas

Standard laboratory glassware and magnetic stirrer

Procedure:

Reaction Setup: In an oven-dried flask under an inert atmosphere (argon or nitrogen),

dissolve m-PEG5-OH (1 equivalent) in anhydrous dichloromethane (CH2Cl2).

Addition of Base: Add triethylamine (1.3 equivalents) to the solution.

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

Mesylation: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled

solution.

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The

progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Work-up:

Quench the reaction by adding deionized water.

Separate the organic layer and wash it sequentially with dilute HCl, deionized water, and

brine.

Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

Purification:

Filter off the drying agent.

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude

product.
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If necessary, purify the product by flash column chromatography on silica gel.

Conjugation of m-PEG5-MS to a Primary Amine
This protocol outlines a representative nucleophilic substitution reaction where the mesyl group

of m-PEG5-MS is displaced by a primary amine. This is a fundamental step in linking the PEG

spacer to a protein, peptide, or small molecule.

Materials:

m-PEG5-MS (1 equivalent)

Amine-containing molecule (e.g., a protein, peptide, or small molecule with a primary amine;

1.2 equivalents)

Anhydrous, polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide

(DMSO))

A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), 2-3 equivalents)

Argon or Nitrogen gas

Standard laboratory glassware and magnetic stirrer

Procedure:

Reaction Setup: In a dry flask under an inert atmosphere, dissolve the amine-containing

molecule (1.2 equivalents) and m-PEG5-MS (1 equivalent) in the chosen anhydrous solvent.

Addition of Base: Add the non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to the

reaction mixture. The base acts as a proton scavenger.

Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a

few hours to overnight, depending on the reactivity of the amine. Monitor the reaction by an

appropriate method such as LC-MS.

Work-up and Purification:
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For small molecules: The product can be purified by preparative High-Performance Liquid

Chromatography (HPLC) or flash column chromatography.

For proteins/peptides: The conjugated product can be purified by Size Exclusion

Chromatography (SEC) or dialysis to remove unreacted m-PEG5-MS and other small

molecules.

Mandatory Visualization
The following diagrams illustrate the key chemical transformations and a general workflow for

the application of m-PEG5-MS.

m-PEG5-OH m-PEG5-MS
 Mesylation in CH2Cl2 Methanesulfonyl Chloride (MsCl)

Triethylamine (Et3N)

Click to download full resolution via product page

Synthesis of m-PEG5-MS from m-PEG5-OH.
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General workflow for conjugating m-PEG5-MS to a primary amine.

To cite this document: BenchChem. [m-PEG5-MS molecular weight and formula].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676788#m-peg5-ms-molecular-weight-and-formula]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1676788?utm_src=pdf-body
https://www.benchchem.com/product/b1676788?utm_src=pdf-body
https://www.benchchem.com/product/b1676788?utm_src=pdf-body-img
https://www.benchchem.com/product/b1676788?utm_src=pdf-body
https://www.benchchem.com/product/b1676788?utm_src=pdf-body-img
https://www.benchchem.com/product/b1676788?utm_src=pdf-body
https://www.benchchem.com/product/b1676788#m-peg5-ms-molecular-weight-and-formula
https://www.benchchem.com/product/b1676788#m-peg5-ms-molecular-weight-and-formula
https://www.benchchem.com/product/b1676788#m-peg5-ms-molecular-weight-and-formula
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676788?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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